molecular formula C16H20N4O3S B7848944 MFCD12952938

MFCD12952938

Cat. No.: B7848944
M. Wt: 348.4 g/mol
InChI Key: VBPWJXSKWJRNKO-UHFFFAOYSA-N
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Description

MFCD12952938 is a chemical compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and transition metals. Key properties of this compound include:

  • LogP (octanol-water partition coefficient): Estimated at 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: Approximately 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
  • Synthetic Accessibility: Rated at 2.07, indicating a moderately straightforward synthesis pathway .

Properties

IUPAC Name

1-(2,3,5-trimethyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-8-11-14(18-9(2)19(3)15(11)22)24-12(8)16(23)20-6-4-10(5-7-20)13(17)21/h10H,4-7H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWJXSKWJRNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)C)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MFCD12952938 has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: LogP: 2.15 (XLOGP3) . Solubility: 0.24 mg/mL (similar to this compound) . BBB Permeability: No (shared with this compound) . Synthetic Accessibility: 2.07 .

Comparison :

  • Structural Similarity : Both compounds share identical molecular formulas and halogen substituents, suggesting near-identical reactivity in cross-coupling reactions.
  • Divergence: Despite structural similarity, Compound A exhibits a higher GI absorption score (0.55 vs.

Compound B: 5-Chloropyrimidine-2-carbonitrile (CAS 54198-89-9)

  • Molecular Formula : C₅H₅ClN₂
  • Molecular Weight : 128.56 g/mol
  • Key Properties :
    • LogP : 1.78 (MLOGP) .
    • Solubility : 0.687 mg/mL (classified as "soluble") .
    • Bioavailability : 0.55 (matches this compound) .
    • Hazard Profile : Contains warnings for skin/eye irritation (H315, H319) .

Comparison :

  • Functional Similarity : Both compounds are used as intermediates in pharmaceutical synthesis.
  • Structural Divergence : Compound B replaces the boronic acid group with a nitrile, reducing its utility in metal-catalyzed reactions but enhancing stability under acidic conditions .
  • Safety : this compound lacks the irritancy risks associated with Compound B, making it preferable for large-scale industrial applications .

Table 1: Comparative Properties of this compound and Analogues

Property This compound Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₅H₅ClN₂
Molecular Weight (g/mol) 235.27 235.27 128.56
LogP (XLOGP3) 2.15 2.15 1.78
Solubility (mg/mL) 0.24 0.24 0.687
BBB Permeability No No N/A
Synthetic Accessibility 2.07 2.07 1.2
Hazard Profile None reported None reported H315, H319

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